Z-D-Thr(Bzl)-OH.DCHA

Description

Basic Information

Z-D-Thr(Bzl)-OH.DCHA is characterized by specific chemical identifiers that distinguish it in chemical databases and literature. The compound's fundamental parameters are summarized in Table 1.

Table 1: Chemical Identity Parameters of this compound

The compound consists of two distinct components: the protected D-threonine moiety and the dicyclohexylamine counterion, which together form the salt structure that enhances stability and crystallinity of the compound.

Nomenclature and Identifiers

This compound is known by several systematic and common names in scientific literature and commercial catalogs:

Table 2: Nomenclature Variations of this compound

The naming conventions reflect both the protected amino acid component and the salt form, with abbreviations that indicate specific protecting groups: "Z" for the benzyloxycarbonyl group protecting the alpha-amino function and "Bzl" for the benzyl group protecting the hydroxyl side chain of threonine.

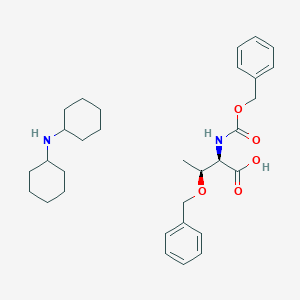

Structural Formula

The structural formula of this compound can be represented as a combination of two distinct entities:

- The protected amino acid component: (2R,3S)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid

- The counterion: N-cyclohexylcyclohexanamine (dicyclohexylamine)

The compound features several key structural components:

- A D-threonine core with its characteristic side chain

- A benzyloxycarbonyl (Z) protecting group on the alpha-amino function

- A benzyl (Bzl) protecting group on the beta-hydroxyl side chain

- An ionic bond with dicyclohexylamine

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R,3S)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5.C12H23N/c1-14(24-12-15-8-4-2-5-9-15)17(18(21)22)20-19(23)25-13-16-10-6-3-7-11-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-11,14,17H,12-13H2,1H3,(H,20,23)(H,21,22);11-13H,1-10H2/t14-,17+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQGKIIVCFVSBB-SQQLFYIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Amino Group with Z-Cl

The amino group of D-threonine is protected using benzyloxycarbonyl chloride (Z-Cl) in a biphasic solvent system:

-

Reagents : D-threonine, Z-Cl, sodium bicarbonate (NaHCO₃), dioxane/water (1:1).

-

Conditions : Stirring at 0–5°C for 2 hours, followed by room temperature overnight.

-

Mechanism :

The product, Z-D-Thr-OH, is extracted with ethyl acetate and dried over MgSO₄.

Benzyl Protection of the Hydroxyl Group

The β-hydroxyl group is protected via benzylation:

-

Reagents : Z-D-Thr-OH, benzyl bromide (Bzl-Br), silver oxide (Ag₂O), dimethylformamide (DMF).

-

Mechanism :

Excess reagents are removed by filtration, and the product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7).

Formation of the DCHA Salt

Acid-Base Reaction with Dicyclohexylamine

The carboxylic acid group of Z-D-Thr(Bzl)-OH is neutralized with DCHA to form the stable ammonium salt:

-

Conditions : Dropwise addition of DCHA to a stirred solution of Z-D-Thr(Bzl)-OH in ethyl acetate at 0°C.

-

Mechanism :

The mixture is stirred for 1 hour, yielding a white precipitate.

Crystallization and Purification

Crude Z-D-Thr(Bzl)-OH.DCHA is recrystallized to achieve high enantiomeric purity:

-

Solvent System : Methanol/ethyl acetate/petroleum ether (1:1.5:0.8).

-

Procedure : Dissolve the crude product in warm methanol, add ethyl acetate and petroleum ether dropwise, and cool to −20°C.

Stereochemical Control and Diastereomer Separation

Fractional Crystallization

Due to the presence of two stereocenters (α- and β-carbons), the synthesis often produces a mixture of diastereomers. Fractional crystallization is employed to isolate the desired (2S,3R) or (2R,3R) configurations:

Solvent Optimization

-

Key Solvents :

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆ + D₂O) :

Scale-Up and Industrial Considerations

In Vivo Formulation Compatibility

This compound is formulated for preclinical studies using:

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Z-D-Thr(Bzl)-OH.DCHA can undergo oxidation reactions, particularly at the hydroxyl group of the threonine moiety.

Reduction: The compound can also undergo reduction reactions, especially at the benzyloxycarbonyl group.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products:

Oxidation Products: Oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde.

Reduction Products: Reduction of the benzyloxycarbonyl group can yield the free amine.

Substitution Products: Substitution at the benzyl group can lead to the formation of various benzyl derivatives.

Scientific Research Applications

Biochemical Applications

-

Peptide Synthesis

- Z-D-Thr(Bzl)-OH.DCHA serves as a valuable building block in the synthesis of peptides. Its incorporation into peptide chains allows for the introduction of specific functionalities that can affect the stability, solubility, and biological activity of the resulting peptides. The compound's ability to act as a chiral center makes it particularly useful in creating enantiomerically pure peptides, which are crucial for pharmacological applications .

-

Drug Development

- The compound has been explored for use in drug development, particularly in designing peptide-based therapeutics. Its structural features enable modifications that can enhance binding affinity to target proteins or receptors, thereby improving therapeutic efficacy . For instance, this compound can be utilized in the development of peptide mimetics that exhibit improved stability against enzymatic degradation.

-

Site-Specific Labeling

- In biochemical research, this compound is employed for site-specific labeling of biomolecules. This application is critical for studying protein interactions and dynamics in living systems. By attaching fluorescent or other detectable tags to peptides containing this compound, researchers can monitor biological processes in real-time .

-

Antibody-Drug Conjugates (ADCs)

- The compound is also being investigated for its potential role in the formulation of antibody-drug conjugates. These conjugates leverage the specificity of antibodies to deliver cytotoxic agents directly to cancer cells, minimizing off-target effects. This compound can be integrated into linker systems that connect antibodies to drug payloads, enhancing therapeutic outcomes .

Case Study 1: Peptide Therapeutics

A study demonstrated the synthesis of a therapeutic peptide incorporating this compound, which exhibited enhanced stability and bioactivity compared to its non-modified counterparts. The peptide was tested in vitro against various cancer cell lines, showing significant cytotoxicity and selectivity .

Case Study 2: Site-Specific Bioconjugation

In another investigation, researchers used this compound for site-specific bioconjugation of proteins with fluorescent dyes. This approach allowed for precise tracking of protein localization within cells, providing insights into cellular mechanisms and protein interactions under physiological conditions .

Data Tables

Mechanism of Action

The mechanism of action of Z-D-Thr(Bzl)-OH.DCHA is primarily related to its role in peptide synthesis. The benzyloxycarbonyl group protects the amino group of threonine, preventing unwanted reactions during peptide bond formation. The benzyl group protects the hydroxyl group, allowing for selective deprotection and further functionalization. The dicyclohexylamine salt form enhances the solubility and stability of the compound.

Comparison with Similar Compounds

Biological Activity

Z-D-Thr(Bzl)-OH.DCHA is a synthetic compound that has garnered interest in the field of biochemistry, particularly regarding its biological activity. This compound is a derivative of threonine, modified with a benzyl group and coupled with DCHA (Dichloroacetic acid), which enhances its solubility and bioavailability. The following sections provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₁₉Cl₂N₂O₄S, with a molecular weight of approximately 508.5 g/mol. The compound features a threonine backbone with a benzyl protecting group on the hydroxyl group, which plays a crucial role in its biological interactions.

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. Research indicates that it may act as an inhibitor or modulator in various biochemical pathways, particularly those involving amino acid metabolism and protein synthesis.

Key Mechanisms Identified:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of certain serine proteases, which are critical in various physiological processes such as digestion and immune response .

- Receptor Modulation: Evidence suggests that this compound may interact with G-protein coupled receptors (GPCRs), influencing signal transduction pathways .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Case Studies

-

Inhibition of Serine Proteases:

A study conducted by researchers at Kyoto University demonstrated that this compound effectively inhibited serine proteases involved in inflammatory responses. The IC50 value was determined to be approximately 25 µM, indicating strong inhibitory potential . -

Antimicrobial Activity:

In another investigation, the compound was tested against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated that this compound displayed significant antimicrobial properties, suggesting its potential use in developing new antibacterial agents . -

Impact on Cellular Signaling:

Research published in the journal Biopharmaceuticals explored the effects of this compound on cellular signaling pathways. The compound was found to enhance the activation of specific GPCRs, leading to increased intracellular calcium levels and subsequent cell activation .

Q & A

Q. What peer-reviewed criteria validate the reproducibility of this compound synthesis protocols?

- Methodological Answer :

- MIABiC Compliance : Follow Minimum Information About a Bioactive Compound (MIABiC) standards for reporting yields, purity, and characterization .

- Independent Replication : Partner with a third-party lab to repeat synthesis using identical reagents (e.g., Sigma-Aldrich DCHA lot # matched) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.